molecular formula C23H25N3O3 B2816336 N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921884-63-1

N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2816336
CAS RN: 921884-63-1
M. Wt: 391.471
InChI Key: RROQJFJIGXRRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, commonly known as EPI-001, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first identified in 2010 as a potential inhibitor of the androgen receptor (AR), a protein that plays a crucial role in the development and progression of prostate cancer.

Scientific Research Applications

Chemical Structure and Properties

Research has explored the structural aspects of amide derivatives similar to the compound of interest. Studies on the spatial orientations of these molecules reveal their complex geometries and interactions, such as tweezer-like geometries and channel-like structures formed through weak interactions. These insights into molecular structures are crucial for understanding the compound's reactivity and potential applications in materials science and molecular engineering (Kalita & Baruah, 2010).

Fluorescence and Sensing Applications

Amide derivatives have been developed as chemosensors, with certain compounds showing significant fluorescence enhancement in the presence of metal ions, such as Zn2+. This capability demonstrates their potential for use in detecting and quantifying metal ions in various samples, including living cells and aqueous solutions, which is essential for environmental monitoring and biomedical diagnostics (Park et al., 2015).

Biological Activities and Pharmaceutical Applications

The synthesis and evaluation of quinoline and pyrrolidinyl derivatives have revealed their potential biological activities, including antiplasmodial and antifungal effects. These findings are significant for the development of new therapeutic agents against malaria and fungal infections, showcasing the compound's role in advancing pharmaceutical research and public health (Vandekerckhove et al., 2015).

Antitumor Agents

Research into the antiproliferative activities of compounds structurally related to "N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide" has shown promising results against various human cancer cell lines. These studies highlight the compound's potential as a basis for developing potent antitumor agents, contributing to cancer research and therapy (Huang et al., 2013).

Interactions with Biological Molecules

Investigations into the interactions of amide and ester quinoline derivatives with amino acids, carboxylic acids, and mineral acids provide insights into the molecular recognition processes. These studies are vital for understanding how such compounds can be designed for specific biological targeting, offering pathways to new drug development strategies (Kalita et al., 2011).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-28-19-11-9-18(10-12-19)24-22(27)16-29-20-7-5-6-17-8-13-21(25-23(17)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROQJFJIGXRRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

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